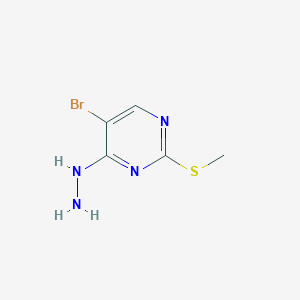

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

(5-bromo-2-methylsulfanylpyrimidin-4-yl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4S/c1-11-5-8-2-3(6)4(9-5)10-7/h2H,7H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXIJUFFJQVVDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=N1)NN)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reaction Chemistry and Functionalization of 5 Bromo 4 Hydrazinyl 2 Methylthio Pyrimidine

Reactivity of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a versatile precursor for the synthesis of various nitrogen-containing heterocycles and other functional groups. Its reactivity is central to the elaboration of the pyrimidine (B1678525) core.

Cyclocondensation Reactions Leading to Fused Heterocycles (e.g., Pyrazolopyrimidines)

The hydrazinyl group is an ideal synthon for constructing fused ring systems through cyclocondensation reactions with 1,3-dielectrophiles. This approach is a cornerstone for synthesizing pyrazolo[3,4-d]pyrimidines, which are purine isosteres of significant interest in medicinal chemistry. In analogous 4-hydrazinyl-2-(methylthio)pyrimidine systems, the terminal amino group of the hydrazinyl moiety initiates a nucleophilic attack on one electrophilic center, followed by an intramolecular cyclization and dehydration by the adjacent nitrogen atom to yield the fused pyrazole (B372694) ring. journalcsij.comresearchgate.net

Common reagents for this transformation include β-diketones, β-ketoesters, and α,β-unsaturated ketones. For instance, reaction with a 1,3-dicarbonyl compound like acetylacetone would lead to the formation of a dimethyl-substituted pyrazolopyrimidine derivative.

Table 1: Examples of Cyclocondensation Reactions with Hydrazinylpyrimidine Analogues

| Reagent | Product Type | Resulting Fused Ring |

|---|---|---|

| 1,3-Diketones (e.g., Acetylacetone) | Pyrazolopyrimidine | Pyrazole |

| Phenyl isothiocyanate | N-phenylhydrazine-1-carbothioamide | N/A (Intermediate) |

Data derived from reactions on analogous 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines. journalcsij.comresearchgate.net

Acylation and Alkylation Reactions of the Hydrazinyl Group

The nucleophilicity of the hydrazinyl group allows for straightforward acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, yields the corresponding hydrazide derivatives. These hydrazides are stable intermediates that can be used in further synthetic steps or can themselves be the target molecules. For example, studies on the closely related 4-hydrazinyl-6-methyl-2-(alkylthio)pyrimidines have shown that they can be readily converted into acetohydrazides. journalcsij.comresearchgate.net

Furthermore, reaction with isocyanates or isothiocyanates provides access to N-substituted hydrazine-1-carboxamides or carbothioamides, respectively. journalcsij.com While direct alkylation of the hydrazinyl group is possible, it can sometimes lead to mixtures of mono- and di-alkylated products and requires careful control of reaction conditions.

Oxidation and Reduction Pathways of the Hydrazinyl Functionality

The hydrazinyl group can undergo both oxidation and reduction to yield different functionalities. Mild oxidation of hydrazinylpyrimidines can convert the hydrazinyl group into a diazenyl moiety, which can act as a leaving group or participate in cycloaddition reactions. Stronger oxidizing agents can lead to the complete removal of the nitrogen moiety and replacement with a hydrogen atom (dehydrazination).

Conversely, the hydrazinyl group can be reduced to an amino group, although this transformation is less common as the amino group is often a precursor to the hydrazinyl group. A more synthetically relevant reduction pathway involves the reductive cleavage of the N-N bond, which can be achieved under specific catalytic hydrogenation conditions. For related hydrazino-pyrimidines, oxidation with agents like hydrogen peroxide or potassium permanganate has been proposed, as has reduction with reagents such as sodium borohydride. smolecule.com

Transformations Involving the Bromine Atom

The bromine atom at the C-5 position of the pyrimidine ring is a key site for introducing carbon- or heteroatom-based substituents, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic displacement of this halogen is generally challenging.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on aryl and heteroaryl halides. The C-5 bromine of the pyrimidine ring is well-suited for these transformations.

Suzuki Coupling: This reaction pairs the bromopyrimidine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This method has been successfully applied to various 5-bromopyrimidine derivatives to introduce aryl or heteroaryl substituents. mdpi.comrsc.orgmdpi.com The reaction is tolerant of many functional groups, although the free hydrazinyl group on the target molecule could potentially coordinate to the palladium catalyst, possibly requiring protection or the use of specific ligand systems.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromopyrimidine and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. sigmaaldrich.com This reaction is highly efficient for alkynylating heteroaromatic systems, including 5-bromopyrimidines and related nucleosides, providing a direct route to pyrimidine-alkyne conjugates. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction creates a C-N bond by coupling the bromopyrimidine with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgmatthey.com It represents a key method for synthesizing 5-aminopyrimidine derivatives, which would be complementary to building functionalities from the existing hydrazinyl group. The reaction has broad scope with respect to the amine coupling partner. nih.gov

Table 2: Typical Conditions for Palladium-Catalyzed Cross-Coupling on Bromopyrimidine Scaffolds

| Reaction | Coupling Partner | Catalyst/Precatalyst | Ligand (if separate) | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki | Arylboronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | N/A | K₃PO₄, K₂CO₃ | 1,4-Dioxane, Toluene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, S-Phos | Et₃N, DIPA | THF, DMF |

Data compiled from representative procedures for reactions on analogous brominated heterocycles. mdpi.comsigmaaldrich.comnih.govwikipedia.org

Nucleophilic Displacement of the Bromine Substituent

Nucleophilic aromatic substitution (SNAr) is a common reaction pathway for halogenated pyrimidines. However, this reaction is highly dependent on the position of the halogen. Halogens at the C-2, C-4, and C-6 positions are activated towards nucleophilic attack because the electron-withdrawing ring nitrogens can stabilize the negative charge of the intermediate Meisenheimer complex.

In contrast, a halogen at the C-5 position, as in 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine, is not activated in the same way. The adjacent ring nitrogens are meta to the C-5 position and cannot provide resonance stabilization for an intermediate formed by nucleophilic attack at C-5. researchgate.net Furthermore, the neighboring hydrazinyl and methylthio groups are electron-donating, which further deactivates the C-5 position towards nucleophilic attack. Consequently, the direct displacement of the C-5 bromine by a nucleophile is electronically disfavored and generally does not occur under standard SNAr conditions. sigmaaldrich.com Functionalization at this site is therefore almost exclusively achieved via the cross-coupling reactions described above.

Chemical Modifications of the Methylthio Group (e.g., Oxidation to Sulfoxides/Sulfones, Desulfurization)

The 2-methylthio group of this compound is a versatile handle for further chemical modifications, primarily through oxidation or desulfurization reactions. These transformations allow for the modulation of the electronic properties of the pyrimidine ring and provide access to derivatives with different functionalities.

Oxidation to Sulfoxides and Sulfones:

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (B87167) and sulfone. This oxidation increases the electron-withdrawing nature of the substituent at the C-2 position. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA). The degree of oxidation, whether to the sulfoxide or the sulfone, can typically be controlled by the stoichiometry of the oxidizing agent and the reaction conditions. For instance, using one equivalent of m-CPBA at low temperatures often favors the formation of the sulfoxide, while an excess of the oxidant and higher temperatures can lead to the sulfone organic-chemistry.orgmdpi.com. The resulting methylsulfonyl group (a sulfone) is an excellent leaving group, facilitating nucleophilic substitution reactions at the C-2 position.

Desulfurization:

The methylthio group can be reductively cleaved from the pyrimidine ring in a process known as desulfurization. This reaction effectively replaces the C-S bond with a C-H bond, yielding 5-Bromo-4-hydrazinylpyrimidine. A widely used reagent for this purpose is Raney nickel, a fine-grained solid composed of a nickel-aluminium alloy organic-chemistry.orgias.ac.innih.govresearchgate.net. The reaction, often referred to as Mozingo reduction, typically involves refluxing the substrate with an excess of Raney nickel in a suitable solvent like ethanol researchgate.net. This transformation is crucial for synthesizing derivatives that are unsubstituted at the C-2 position.

The table below summarizes these key modifications of the methylthio group.

| Reaction | Reagent | Product |

| Oxidation | m-CPBA (1 equiv.) | 5-Bromo-4-hydrazinyl-2-(methylsulfinyl)pyrimidine |

| Oxidation | m-CPBA (>2 equiv.) | 5-Bromo-4-hydrazinyl-2-(methylsulfonyl)pyrimidine |

| Desulfurization | Raney Nickel (Raney Ni) | 5-Bromo-4-hydrazinylpyrimidine |

Exploitation of the Pyrimidine Core for Further Derivatization

The substituted pyrimidine core of this compound offers several sites for further derivatization, allowing for the construction of more complex molecular architectures, including fused heterocyclic systems.

Reactions involving the Hydrazinyl Group:

The 4-hydrazinyl substituent is a potent nucleophile and a key functional group for building fused ring systems. It can react with various electrophiles to form condensed heterocyclic compounds. For example, treatment with formic acid or acetic acid can lead to the formation of pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines or related structures through dehydrative cyclization nih.gov. The reaction with acetic acid can initially form the 7-acetylhydrazino derivative, which can then be cyclized or undergo further reactions nih.gov. These cyclization reactions are fundamental in creating diverse chemical libraries based on the pyrimidine scaffold.

Reactions at the C-5 Position:

The bromine atom at the C-5 position is another site for derivatization. While the pyrimidine ring is generally electron-deficient, making it less susceptible to electrophilic aromatic substitution, the C-5 position is the most likely site for such reactions if activating groups are present researchgate.net. However, in this molecule, the position is already occupied. Instead, the bromo substituent can participate in nucleophilic aromatic substitution (SNAr) reactions, although this often requires harsh conditions or activation, for example through microwave irradiation . More commonly, the C-Br bond is utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. It can also undergo direct metallation with strong bases like lithium diisopropylamide to create a lithiated intermediate, which can then react with various electrophiles .

Under strongly acidic conditions, such as in polyphosphoric acid, 5-bromopyrimidine can act as an electrophile in Friedel-Crafts type reactions with electron-rich arenes, leading to the formation of C-4 arylated dihydropyrimidines nih.gov. While this reactivity is noted for the parent 5-bromopyrimidine, the influence of the hydrazinyl and methylthio groups on this specific transformation would require further investigation.

The table below outlines potential derivatization strategies for the pyrimidine core.

| Reaction Type | Reagent/Condition | Target Site | Potential Product Class |

| Cyclocondensation | Formic Acid or Acetic Anhydride | 4-Hydrazinyl group | Fused Triazolopyrimidine |

| Acylation | Acetic Acid | 4-Hydrazinyl group | 4-Acetylhydrazinylpyrimidine |

| Cross-Coupling | Arylboronic acid, Pd catalyst | C-5 Bromo group | 5-Arylpyrimidine |

| Lithiation/Electrophilic Quench | LDA, then E+ | C-5 Bromo group | 5-Substituted pyrimidine |

Mechanistic Investigations of Novel Transformations

The reaction of 4-hydrazinylpyrimidines with excess hydrazine (B178648) or under specific conditions can lead to profound structural rearrangements, including ring transformations where the pyrimidine core is converted into a different heterocyclic system, such as a pyrazole rsc.orgrsc.org. These transformations are of significant mechanistic interest.

A plausible mechanism for such a ring transformation, based on established precedents for related pyrimidines, begins with a nucleophilic attack rsc.org. The terminal nitrogen of the hydrazinyl group, or an external hydrazine molecule, can attack one of the electrophilic carbon centers of the pyrimidine ring, typically the C-6 position. This initial attack leads to the formation of an anionic intermediate.

Following the initial nucleophilic addition, a ring-opening event occurs. This usually involves the cleavage of one of the C-N bonds within the pyrimidine ring, transforming the bicyclic intermediate into an open-chain species. For instance, cleavage of the N(1)-C(6) bond would result in a highly functionalized acyclic intermediate.

The final stage of the transformation is a recyclization step. The open-chain intermediate contains all the necessary atoms to form a new, more stable five-membered ring. An intramolecular nucleophilic attack, for example, by a nitrogen atom onto a nitrile or imine functionality within the intermediate, leads to the formation of the new heterocyclic ring, such as a pyrazole. The specific substituents on the starting pyrimidine ring play a crucial role in influencing the course of the reaction, including which bonds are broken and formed, ultimately determining the structure of the final product rsc.orgrsc.org. Such hydrazine-induced ring transformations represent a powerful, albeit complex, method for converting pyrimidines into other valuable heterocyclic systems.

Comprehensive Structural Characterization and Spectroscopic Analysis

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine" in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments is required for a complete assignment of all proton and carbon signals.

Expected ¹H and ¹³C NMR Spectral Features:

¹H NMR: The spectrum is expected to show distinct signals for the pyrimidine (B1678525) ring proton (C6-H), the protons of the hydrazinyl group (-NHNH₂), and the methyl protons of the methylthio group (-SCH₃). The chemical shift of the C6-H proton would appear in the aromatic region, influenced by the electronic effects of the adjacent bromine and nitrogen atoms. The hydrazinyl protons would likely appear as broad signals, and their chemical shift could be concentration and solvent-dependent. The methyl group protons would appear as a sharp singlet in the upfield region.

¹³C NMR: The spectrum would display five distinct carbon signals corresponding to the four carbons of the pyrimidine ring and the one carbon of the methylthio group. The chemical shifts would be indicative of their electronic environment; for instance, the carbon atom bonded to the bromine (C5) and the carbon atoms of the pyrimidine ring would be significantly affected by the electronegative nitrogen and sulfur atoms.

2D NMR for Structural Confirmation: To confirm the connectivity and spatial relationships within the molecule, several 2D NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this molecule, it would primarily be used to confirm the absence of coupling for the isolated C6-H and -SCH₃ protons, though it could reveal long-range couplings if present.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for definitively assigning each proton signal to its corresponding carbon atom. For instance, it would show a correlation peak between the C6-H proton and the C6 carbon of the pyrimidine ring, as well as between the methyl protons and the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations (typically over two to three bonds) between protons and carbons. This is vital for piecing together the molecular framework. Expected key correlations would include:

The C6-H proton showing correlations to C4 and C5.

The methyl protons (-SCH₃) showing a correlation to the C2 of the pyrimidine ring.

The hydrazinyl protons showing correlations to the C4 of the pyrimidine ring.

These combined techniques allow for a full and unambiguous assignment of the molecular structure, as demonstrated in the structural elucidation of various complex organic molecules.

| NMR Experiment | Purpose | Expected Key Information for this compound |

| ¹H NMR | Identifies proton environments | Signals for pyrimidine H, hydrazinyl NH/NH₂, and methyl SCH₃ protons. |

| ¹³C NMR | Identifies carbon environments | Five distinct signals for the pyrimidine and methyl carbons. |

| ¹H-¹H COSY | Shows proton-proton couplings | Confirms connectivity between coupled protons (or lack thereof). |

| HSQC | Correlates directly bonded ¹H and ¹³C | Assigns protons to their attached carbons (e.g., C6-H to C6). |

| HMBC | Shows long-range ¹H-¹³C couplings | Confirms the molecular skeleton by connecting fragments (e.g., -SCH₃ to C2). |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule and for gaining structural insights through the analysis of its fragmentation patterns.

For "this compound" (molecular formula C₅H₇BrN₄S), HRMS would provide an exact mass measurement with high accuracy (typically to within 5 ppm). This allows for the unambiguous confirmation of the elemental formula. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Fragmentation Analysis: Electron Impact (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation pathways. While specific fragmentation data is not published for this compound, general principles suggest potential fragmentation patterns for pyrimidine derivatives. Cleavage could occur at the C-S bond, the C-N bond of the hydrazinyl group, or involve the loss of the bromine atom. The study of these fragments provides corroborating evidence for the proposed structure.

| Technique | Information Gained | Expected Result for C₅H₇BrN₄S |

| HRMS | Exact Mass Measurement | Provides a highly accurate mass that confirms the elemental formula C₅H₇BrN₄S. |

| Isotopic Pattern | Identification of Bromine | A characteristic [M]⁺ and [M+2]⁺ isotopic cluster with ~1:1 intensity ratio. |

| MS/MS | Fragmentation Pathways | Reveals loss of fragments such as •SCH₃, •NHNH₂, •Br, providing structural confirmation. |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of "this compound" would be expected to show characteristic absorption bands corresponding to its key functional groups.

Expected Characteristic IR Peaks:

N-H Stretching: The hydrazinyl group (-NHNH₂) would exhibit characteristic stretching vibrations in the region of 3200-3400 cm⁻¹. The presence of two bands in this region (symmetric and asymmetric stretching) would be indicative of the -NH₂ group.

C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which would result in a series of absorption bands in the 1400-1650 cm⁻¹ region.

C-H Stretching: The aromatic C-H stretch from the pyrimidine ring would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the methyl group would be found just below 3000 cm⁻¹.

N-H Bending: The bending vibration for the N-H bonds of the hydrazinyl group would be expected around 1600 cm⁻¹.

C-Br Stretching: The vibration for the carbon-bromine bond would appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazinyl (-NH₂) | N-H Stretch | 3200 - 3400 |

| Pyrimidine Ring | C=N / C=C Stretch | 1400 - 1650 |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Methyl (-CH₃) | C-H Stretch | ~2950 |

| Hydrazinyl (-NH₂) | N-H Bend | ~1600 |

| Bromo (-Br) | C-Br Stretch | 500 - 600 |

X-ray Crystallographic Analysis of this compound and its Key Derivatives

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for the title compound has not been reported in public databases, this section discusses the type of information that such an analysis would yield.

A single-crystal X-ray diffraction study would determine the precise spatial arrangement of all atoms in the molecule. It would confirm the planarity or near-planarity of the pyrimidine ring and establish the geometry of the hydrazinyl and methylthio substituents relative to the ring. Key parameters such as the C-Br, C-S, C-N, and N-N bond lengths and the angles between them would be measured with high precision.

Understanding how molecules pack in a crystal is crucial for interpreting its physical properties. The analysis would reveal the network of intermolecular interactions that stabilize the crystal lattice. For "this compound," several types of interactions are anticipated:

Hydrogen Bonding: The hydrazinyl group is a strong hydrogen bond donor (-NH) and acceptor (-N), making it highly likely to form intermolecular N-H···N hydrogen bonds. These could involve the nitrogen atoms of the pyrimidine ring or the hydrazinyl group of neighboring molecules, potentially forming dimers or extended chains, as seen in other hydrazinyl-substituted heterocycles.

Halogen Bonding: The bromine atom on the pyrimidine ring can act as a halogen bond donor, forming C-Br···N or C-Br···S interactions with electronegative atoms on adjacent molecules. The strength of such interactions is influenced by the electronic environment.

π-π Stacking: The aromatic pyrimidine rings may engage in π-π stacking interactions, where the rings of adjacent molecules are packed in a face-to-face or offset manner. These interactions are significant in stabilizing the crystal structures of many aromatic compounds.

Theoretical and Computational Chemistry Insights into 5 Bromo 4 Hydrazinyl 2 Methylthio Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure, Molecular Orbitals)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. nih.gov A DFT analysis of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine would reveal the distribution of electrons within the molecule and the energies of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to understanding a molecule's reactivity and electronic transitions. researchgate.net

For this pyrimidine (B1678525) derivative, the HOMO is expected to have significant contributions from the electron-rich hydrazinyl group and the sulfur atom of the methylthio group, as well as the π-system of the pyrimidine ring. The LUMO is likely to be a π* orbital distributed over the pyrimidine ring, with potential contributions from the bromine atom due to its electron-withdrawing nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Systems

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Reflects the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical reactivity and stability. |

Note: The values in this table are hypothetical and are based on trends observed in computational studies of similarly substituted pyrimidine and hydrazine (B178648) derivatives. They serve as illustrative examples of the data that would be obtained from a DFT calculation.

Prediction of Reactivity and Selectivity through Computational Descriptors

Quantum chemical calculations can furnish a range of descriptors that quantify a molecule's reactivity. jchemrev.com These "global reactivity descriptors," derived from the energies of the frontier molecular orbitals, provide a framework for predicting how a molecule will behave in a chemical reaction. Key descriptors include chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).

The chemical potential is related to the molecule's tendency to lose or gain electrons, while chemical hardness is a measure of its resistance to changes in its electron distribution. The global electrophilicity index quantifies the molecule's ability to act as an electrophile. For this compound, the presence of both electron-donating (hydrazinyl, methylthio) and electron-withdrawing (bromo, pyrimidine nitrogens) groups creates a complex reactivity profile.

Computational studies on related heterocyclic systems demonstrate that the sites for electrophilic attack are typically the most electron-rich regions, such as the nitrogen atoms of the hydrazinyl group, while nucleophilic attack is favored at electron-deficient sites, like the carbon atoms of the pyrimidine ring, particularly the one bearing the bromine atom. nih.gov The analysis of the molecular electrostatic potential (MEP) map, another output of quantum chemical calculations, would visually corroborate these predictions by highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Conformational Landscape Analysis and Energy Minima

The flexibility of the hydrazinyl and methylthio substituents means that this compound can exist in multiple conformations. Conformational analysis, typically performed by systematically rotating the rotatable bonds (e.g., the C4-N bond of the hydrazinyl group and the C2-S bond of the methylthio group) and calculating the energy at each step, can identify the most stable conformers (energy minima). mdpi.com

The orientation of the hydrazinyl group is of particular importance as it can influence the molecule's ability to form intramolecular hydrogen bonds. A key conformational question is the relative orientation of the -NH2 group with respect to the pyrimidine ring. Similarly, the rotation of the methyl group in the methylthio substituent will also have low-energy barriers, leading to different possible spatial arrangements. figshare.com DFT calculations are well-suited for mapping the potential energy surface and identifying the global energy minimum, which represents the most populated conformation at equilibrium.

Molecular Modeling of Intramolecular Interactions

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density topology and confirm the presence of a hydrogen bond. researchgate.net This analysis would identify a bond critical point between the hydrogen donor and the acceptor atom, and the properties at this point would quantify the strength of the interaction. The formation of such an intramolecular hydrogen bond would likely be a key feature in the lowest energy conformer of the molecule.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR vibrational frequencies)

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. For this compound, DFT calculations can predict its 1H and 13C NMR chemical shifts and its infrared (IR) vibrational frequencies. nih.gov

The calculated NMR chemical shifts, often computed using the Gauge-Independent Atomic Orbital (GIAO) method, can aid in the assignment of experimental spectra. scirp.org The predicted 1H NMR spectrum would show distinct signals for the pyrimidine proton, the protons of the hydrazinyl group, and the methyl protons. The chemical shifts of the hydrazinyl protons would be particularly sensitive to their involvement in hydrogen bonding.

Similarly, the calculation of vibrational frequencies can provide a theoretical IR spectrum. superfri.org This would show characteristic absorption bands corresponding to the stretching and bending modes of the various functional groups, such as the N-H stretches of the hydrazinyl group, the C-Br stretch, C-S stretch, and the various vibrations of the pyrimidine ring. A comparison between the calculated and experimental spectra can provide a detailed confirmation of the molecule's structure. researchgate.net

Table 2: Predicted Key Spectroscopic Data for this compound

| Spectrum | Predicted Feature | Assignment |

|---|---|---|

| 1H NMR | δ 8.2 ppm | Pyrimidine C6-H |

| δ 7.5 ppm | Hydrazinyl -NH- | |

| δ 4.5 ppm | Hydrazinyl -NH2 | |

| δ 2.5 ppm | Methyl -SCH3 | |

| 13C NMR | δ 165 ppm | Pyrimidine C2 (attached to S) |

| δ 160 ppm | Pyrimidine C4 (attached to N) | |

| δ 158 ppm | Pyrimidine C6 | |

| δ 105 ppm | Pyrimidine C5 (attached to Br) | |

| δ 14 ppm | Methyl -SCH3 | |

| IR | 3350-3200 cm-1 | N-H stretching (hydrazinyl) |

| 1620 cm-1 | N-H bending (hydrazinyl) | |

| 1580-1400 cm-1 | Pyrimidine ring stretching | |

| 650 cm-1 | C-S stretching |

Note: The spectral data in this table are illustrative and based on characteristic values for similar functional groups and heterocyclic systems found in the literature. Actual values would be determined by specific computational or experimental analysis.

Strategic Applications in Advanced Organic Synthesis and Heterocyclic Chemistry

Role as a Versatile Synthetic Intermediate for Complex Molecules

5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine is a highly valuable intermediate due to its trifunctional nature, which allows for sequential and regioselective modifications. The three key reactive sites—the C4-hydrazinyl group, the C5-bromo atom, and the C2-methylthio group—offer orthogonal reactivity, enabling the construction of complex derivatives.

The hydrazinyl moiety is a potent binucleophile, readily participating in condensation and cyclization reactions. It can react with aldehydes and ketones to form stable hydrazones, or with 1,3-dicarbonyl compounds and their equivalents to forge new heterocyclic rings fused to the pyrimidine (B1678525) core. Furthermore, the terminal amino group of the hydrazine (B178648) can be acylated, sulfonylated, or alkylated to introduce a wide range of functional groups.

The bromine atom at the C5 position is a classical handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse aryl, heteroaryl, alkyl, and alkynyl substituents, significantly expanding the molecular complexity and diversity of the resulting products. The C-Br bond can also participate in nucleophilic aromatic substitution reactions under specific conditions.

The 2-(methylthio) group, while often less reactive, provides an additional site for modification. It can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which transforms it into an excellent leaving group. This allows for the introduction of various nucleophiles, such as amines or alkoxides, at the C2 position of the pyrimidine ring, further enhancing the synthetic utility of the scaffold.

Precursor for the Construction of Fused and Bridged Pyrimidine Systems

The strategic placement of the hydrazinyl group adjacent to the pyrimidine ring makes this compound an exceptional precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. These fused pyrimidines are of significant interest in medicinal chemistry due to their structural analogy to purines. semanticscholar.org

Two of the most important classes of fused systems accessible from this precursor are pyrazolo[3,4-d]pyrimidines and semanticscholar.orgresearchgate.netnih.govtriazolo[4,3-c]pyrimidines.

Pyrazolo[3,4-d]pyrimidines: This scaffold, known as an allopurinol (B61711) analogue, is prevalent in compounds investigated as kinase inhibitors. nih.gov The synthesis involves the reaction of the hydrazinyl group with a three-carbon electrophilic partner, which forms the pyrazole (B372694) ring. This intramolecular or intermolecular heterocyclization is a common and efficient strategy for building this fused system. researchgate.netnih.gov

semanticscholar.orgresearchgate.netnih.govTriazolo[4,3-c]pyrimidines: The construction of the triazole ring is typically achieved by reacting the hydrazinyl moiety with a one-carbon electrophile. Reagents such as formic acid, triethyl orthoformate, or cyanogen (B1215507) bromide can facilitate the cyclization to yield the triazolopyrimidine core. This reaction is a cornerstone in the synthesis of various fused triazole heterocycles. semanticscholar.org

The table below illustrates the reagents used to construct these fused ring systems from a hydrazinylpyrimidine precursor.

| Reagent Class | Specific Reagent | Resulting Fused Ring System |

| 1,3-Dielectrophile | β-Ketoesters, Malononitrile derivatives | Pyrazolo[3,4-d]pyrimidine |

| One-Carbon Electrophile | Triethyl Orthoformate, Formic Acid | semanticscholar.orgresearchgate.netnih.govTriazolo[4,3-c]pyrimidine |

| One-Carbon Electrophile | Carbon Disulfide | Thiatriazolo[4,3-c]pyrimidine |

| One-Carbon Electrophile | Cyanogen Bromide | Aminotriazolo[4,3-c]pyrimidine |

Utilization in Combinatorial Chemistry for Library Synthesis

Combinatorial chemistry aims to rapidly generate large libraries of related compounds for biological screening. This compound is an ideal scaffold for such endeavors due to its multiple points of diversification.

A hypothetical library synthesis could proceed in a stepwise fashion:

Diversification at C4: The hydrazinyl group can be reacted with a library of aldehydes or ketones to produce a diverse set of hydrazone derivatives.

Diversification at C5: Each of these hydrazone products, still possessing the C5-bromo atom, can then be subjected to a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) with a library of boronic acids or terminal alkynes.

This two-step diversification strategy allows for the exponential generation of a large library of unique compounds from a single, versatile starting material. The distinct reactivity of the hydrazinyl and bromo groups allows for a planned and controlled synthesis, ensuring the systematic exploration of chemical space around the pyrimidine core.

Development of Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The 5-bromo-substituted pyrimidine framework is a valuable platform for the application and development of modern bond-forming reactions, particularly those catalyzed by transition metals.

Carbon-Carbon Bond Formation: The C5-Br bond is highly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for creating C-C bonds. nih.gov

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic rings at the C5 position, a common strategy for synthesizing biaryl compounds. This reaction is well-documented for various brominated heterocycles, including pyrimidines. rsc.org

Sonogashira Coupling: The coupling with terminal alkynes provides access to 5-alkynylpyrimidines, which are themselves versatile intermediates for further transformations like cycloadditions or reductions.

Heck Coupling: Reaction with alkenes can be used to install vinyl groups at the C5 position.

Carbon-Heteroatom Bond Formation: The same C5-Br position can be used to form bonds between the pyrimidine core and heteroatoms like nitrogen, oxygen, or sulfur.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the bromopyrimidine with a wide variety of primary or secondary amines.

Ullmann Condensation: Copper-catalyzed coupling with alcohols or thiols can be employed to synthesize 5-aryloxy or 5-arylthio pyrimidine derivatives.

The table below summarizes key bond-forming reactions applicable to the 5-bromo position of the pyrimidine scaffold.

| Reaction Name | Coupling Partner | Bond Formed | Catalyst (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Palladium |

| Sonogashira | R-C≡CH | C-C | Palladium/Copper |

| Heck | R-CH=CH₂ | C-C | Palladium |

| Buchwald-Hartwig | R₂NH | C-N | Palladium |

| Ullmann Condensation | R-OH / R-SH | C-O / C-S | Copper |

The robust nature of the pyrimidine ring and the reliable reactivity of the C-Br bond make this compound an excellent substrate for exploring the scope of these reactions and developing novel catalytic systems with enhanced efficiency and selectivity.

In Vitro Biological Activity and Structure Activity Relationship Sar Studies

In Vitro Antimicrobial Efficacy

Comprehensive studies detailing the in vitro antimicrobial efficacy of 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine are not readily found. However, the general class of pyrimidine (B1678525) derivatives has shown promise in this area.

In Vitro Anticancer and Cytotoxic Potential

While pyrimidine analogues are a significant area of cancer research, specific cytotoxic evaluations for this compound are not detailed in the available literature.

In Vitro Antiviral Properties

Specific in vitro antiviral studies for this compound are not described in the surveyed literature. However, the pyrimidine nucleus is a foundational structure for many antiviral compounds. A broad range of pyrimidine molecules have been developed and tested for activity against numerous viruses, including influenza, herpes, hepatitis B and C, and HIV. nih.gov These compounds often act by interfering with viral replication processes.

In Vitro Anti-inflammatory Mechanisms (e.g., COX-1/COX-2 Inhibition)

The anti-inflammatory potential of pyrimidine derivatives is often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response. These enzymes exist in two primary isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.

Currently, there are no specific published data detailing the inhibitory activity of this compound against COX-1 and COX-2. In studies involving analogous pyrimidine structures, researchers typically perform in vitro assays to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against each COX isoform. This allows for the assessment of both potency and selectivity. A lower IC₅₀ value indicates greater inhibitory potency. The selectivity index (SI), calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2), is used to determine if a compound is a selective COX-2 inhibitor, which is often a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Hypothetical In Vitro COX-1/COX-2 Inhibition Data Template

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| This compound | Data not available | Data not available | Data not available |

| Reference Drug (e.g., Celecoxib) | >100 | 0.04 | >2500 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For anti-inflammatory pyrimidine derivatives, QSAR studies can help in understanding how different substituents and structural features influence their COX inhibitory potency and selectivity.

A QSAR study for a series of compounds including this compound would involve the calculation of various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological properties). These descriptors would then be correlated with the experimentally determined biological activity (e.g., IC₅₀ values for COX inhibition) using statistical methods like multiple linear regression (MLR) or partial least squares (PLS). The resulting QSAR model can be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. No specific QSAR models for this compound have been reported in the literature.

Table 2: Example of Descriptors Used in QSAR Modeling of Pyrimidine Derivatives

| Descriptor Type | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Wiener index, Kier & Hall connectivity indices |

Molecular Target Identification and Ligand-Target Interaction Studies

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, the active site of COX-1 or COX-2. Such studies are crucial for understanding the molecular basis of inhibition and for identifying key interactions between the ligand and the target protein.

For this compound, molecular docking simulations would be performed using the crystal structures of COX-1 and COX-2. The results would reveal the binding mode of the compound within the enzyme's active site, highlighting important interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces with key amino acid residues. For instance, interactions with residues like Arg120, Tyr355, and Ser530 in the COX active site are often critical for inhibitory activity. While molecular docking studies have been performed for many pyrimidine derivatives, specific data for this compound is not available.

Table 3: Potential Ligand-Target Interactions for a Pyrimidine Derivative in COX-2 Active Site

| Interaction Type | Key Amino Acid Residues |

| Hydrogen Bonding | Arg120, Tyr355, Ser530 |

| Hydrophobic Interactions | Leu352, Val523, Phe518 |

| π-π Stacking | Tyr385, Trp387 |

Conclusion and Future Perspectives in 5 Bromo 4 Hydrazinyl 2 Methylthio Pyrimidine Research

Summary of Key Research Accomplishments and Foundational Discoveries

The primary and most significant research accomplishment involving 5-Bromo-4-hydrazinyl-2-(methylthio)pyrimidine is its foundational role as a key intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines. This class of fused heterocyclic compounds is of immense interest to the medicinal chemistry community because its core structure is an isostere of adenine, a key component of ATP. This structural similarity allows pyrazolo[3,4-d]pyrimidine derivatives to act as competitive inhibitors in the ATP-binding sites of various protein kinases, many of which are implicated in diseases like cancer. rsc.orgnih.gov

Foundational discoveries have demonstrated that the hydrazinyl group of this compound can be readily cyclized with various reagents to form the pyrazole (B372694) ring, while the pyrimidine (B1678525) core provides the rest of the fused system. This has enabled the creation of extensive libraries of substituted pyrazolo[3,4-d]pyrimidines for biological screening. A major breakthrough in this area was the development of kinase inhibitors, with several pyrazolo[3,4-d]pyrimidine-based drugs progressing to clinical trials for various oncological indications. nih.gov The research has successfully established this precursor as a reliable starting point for accessing scaffolds that target critical enzymes in cell signaling pathways. rsc.orgsemanticscholar.org

Identification of Current Challenges and Emerging Research Frontiers

Despite its utility, research involving this compound faces several challenges. A primary challenge lies in optimizing the synthesis of the precursor itself to ensure high yields, cost-effectiveness, and safety, which are crucial for its application in large-scale pharmaceutical production. google.com Furthermore, controlling the regioselectivity during subsequent cyclization reactions to obtain specific isomers of the final products can be complex and requires further methodological refinement.

The emerging research frontier is the expansion of its application beyond known kinase inhibitor scaffolds. The inherent reactivity of the molecule, with its bromo, hydrazinyl, and methylthio groups, offers multiple handles for diverse chemical transformations. A significant frontier is the design and synthesis of novel heterocyclic systems by exploring reactions that involve positions other than the hydrazinyl group. The development of inhibitors against new biological targets, such as Threonine Tyrosine Kinase (TTK), represents a major area of exploration where pyrimidine-based scaffolds are being investigated. nih.gov Moreover, there is a growing interest in creating derivatives with potential as antimicrobial agents, broadening the scope of its biological applications. nih.govnih.gov

Promising Directions in Synthetic Methodology Development

Future research is poised to focus on the development of more efficient and environmentally friendly synthetic methods. Promising directions include the application of microwave-assisted synthesis and one-pot reactions to streamline the production of pyrazolo[3,4-d]pyrimidines and other derivatives from this compound. researchgate.net Such techniques can significantly reduce reaction times and improve yields.

Another promising avenue is the exploration of "green chemistry" approaches, utilizing less hazardous solvents and reagents. semanticscholar.org The development of novel catalytic systems for C-N and C-C bond formation could also unlock new synthetic pathways, allowing for the introduction of a wider variety of substituents and the creation of more complex and diverse molecular architectures. A recent patent highlighted a simplified, one-step process for preparing similar 5-bromo-2-substituted pyrimidines, suggesting that innovation in the synthesis of these key intermediates is an active and promising field. google.com

Future Prospects for Novel Biological Applications and Interdisciplinary Research

The future for this compound is bright, with significant prospects for novel biological applications. Its role as a precursor for kinase inhibitors remains a central theme, with ongoing efforts to develop more selective and potent inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK). nih.govsemanticscholar.org The structural similarity of the resulting pyrazolo[3,4-d]pyrimidine core to purines suggests that derivatives could be explored as inhibitors for other ATP-dependent enzymes beyond kinases, such as polymerases or ligases.

Interdisciplinary research will be crucial for unlocking the full potential of this compound. The integration of computational chemistry, including molecular docking and DFT (density functional theory) calculations, can guide the rational design of new derivatives with enhanced binding affinity and specificity for their biological targets. semanticscholar.orgsemanticscholar.orgnih.gov Collaboration between synthetic chemists, molecular biologists, and pharmacologists will be essential to synthesize, screen, and validate the therapeutic potential of the novel compounds derived from this versatile pyrimidine building block. This synergistic approach will likely lead to the discovery of new therapeutic agents for cancer and potentially other diseases, including bacterial infections. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-bromo-4-hydrazinyl-2-(methylthio)pyrimidine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hydrazine derivatives may react with brominated pyrimidine precursors under basic conditions (e.g., triethylamine or NaOH) to introduce the hydrazinyl group. Optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equivalents of hydrazine), temperature (60–80°C), and solvent polarity (e.g., DMF or ethanol). Monitoring via TLC or HPLC ensures reaction completion. Recrystallization or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to confirm substituent positions (e.g., methylthio at C2, hydrazinyl at C4).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification (expected m/z ≈ 248–250 [M+H] with Br isotope pattern).

- X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in DCM/hexane and analyze space group/unit cell parameters .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The hydrazinyl group is sensitive to oxidation. Store under inert gas (N/Ar) at –20°C in amber vials. Avoid prolonged exposure to light, moisture, or acidic/basic environments. Stability assays (HPLC over 1–6 months) show decomposition <5% under optimal conditions .

Advanced Research Questions

Q. How do competing substituents (Br, methylthio, hydrazinyl) influence reactivity in cross-coupling reactions?

- Methodological Answer : The bromine at C5 is electron-withdrawing, enhancing electrophilicity for Suzuki couplings, while the methylthio group at C2 may sterically hinder certain reactions. Computational DFT studies (e.g., Gaussian09 with B3LYP/6-31G**) can model charge distribution and predict regioselectivity. Experimentally, test palladium catalysts (e.g., Pd(PPh)) with aryl boronic acids under microwave irradiation (100°C, 30 min) to assess coupling efficiency .

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions.

- Purity Validation : Use LC-MS (>98% purity) and elemental analysis.

- Assay Standardization : Replicate studies under controlled conditions (e.g., cell line authentication, fixed IC protocols).

- SAR Analysis : Compare with analogs (e.g., 5-bromo-2-methylthiopyrimidine) to isolate hydrazinyl-specific effects .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target proteins (PDB ID: e.g., 3POZ for EGFR kinase). Hydrazinyl’s hydrogen-bonding capacity may anchor the compound in ATP-binding pockets. Validate predictions with SPR (surface plasmon resonance) binding assays and enzymatic inhibition studies .

Q. What experimental designs minimize byproduct formation during functionalization of the hydrazinyl group?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.